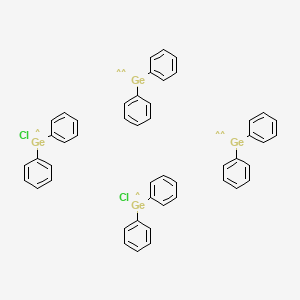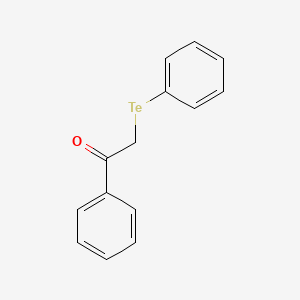
1-Phenyl-2-(phenyltellanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(phenyltellanyl)ethan-1-one is an organic compound that features a phenyl group attached to a tellanyl group through an ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(phenyltellanyl)ethan-1-one typically involves the reaction of phenylacetone with tellurium reagents under controlled conditions. One common method involves the use of tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the tellanyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle tellurium compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(phenyltellanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide (TeO2).
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Tellurium dioxide (TeO2) and phenylacetone derivatives.
Reduction: Phenylacetone and telluride derivatives.
Substitution: Brominated or nitrated phenylacetone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(phenyltellanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where tellurium compounds have shown promise.
Industry: It may be used in the development of new materials with unique properties due to the presence of tellurium.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(phenyltellanyl)ethan-1-one involves its interaction with molecular targets through the tellanyl group. The tellurium atom can form bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate redox reactions is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: A precursor in the synthesis of 1-Phenyl-2-(phenyltellanyl)ethan-1-one, it lacks the tellanyl group.
Phenyl-2-propanone: Similar in structure but without the tellanyl group.
1-Phenyl-2-(phenylamino)ethan-1-one: Contains an amino group instead of a tellanyl group.
Uniqueness: this compound is unique due to the presence of the tellanyl group, which imparts distinct chemical and biological properties. The tellurium atom can engage in unique redox chemistry and interactions with biomolecules, setting it apart from similar compounds that lack tellurium.
Eigenschaften
CAS-Nummer |
116246-80-1 |
|---|---|
Molekularformel |
C14H12OTe |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
1-phenyl-2-phenyltellanylethanone |
InChI |
InChI=1S/C14H12OTe/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
PQCUKXBPTDZZRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

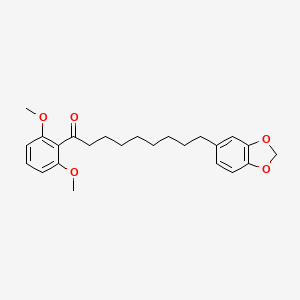
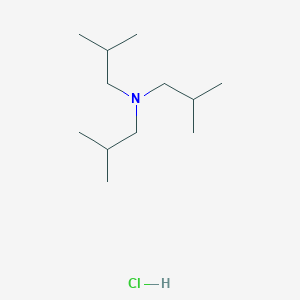
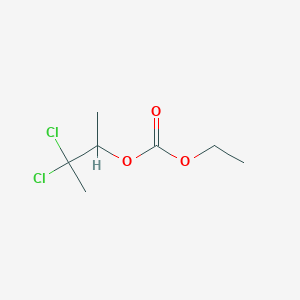
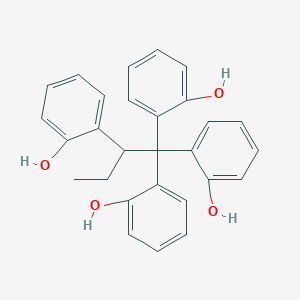
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
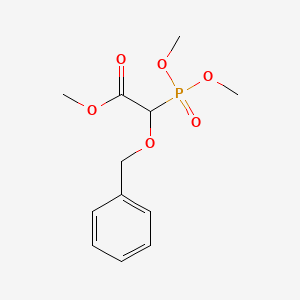
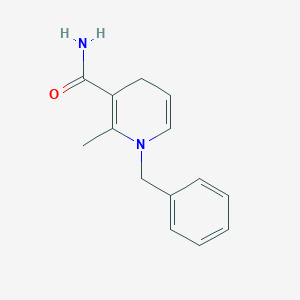
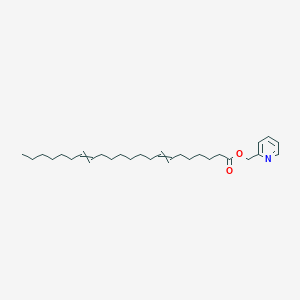
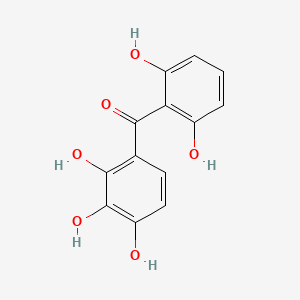
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)

